molecular formula C11H11NO B13233458 5-Ethyl-1,2-dihydroisoquinolin-1-one

5-Ethyl-1,2-dihydroisoquinolin-1-one

Cat. No.: B13233458
M. Wt: 173.21 g/mol
InChI Key: BFGDGVDAPITUSO-UHFFFAOYSA-N
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Description

5-Ethyl-1,2-dihydroisoquinolin-1-one is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are nitrogen-containing heterocycles that are structurally related to quinolines These compounds are known for their diverse biological activities and are found in various natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1,2-dihydroisoquinolin-1-one can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds under acidic conditions to form the isoquinoline ring system .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethyl-1,2-dihydroisoquinolin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2,3-dihydro-1H-inden-1-one
  • 3,4-Dihydroisoquinoline-2(1H)-carbothioamide
  • 1-Methyl-3,4-dihydroisoquinoline

Uniqueness

5-Ethyl-1,2-dihydroisoquinolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other isoquinoline derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

5-ethyl-2H-isoquinolin-1-one

InChI

InChI=1S/C11H11NO/c1-2-8-4-3-5-10-9(8)6-7-12-11(10)13/h3-7H,2H2,1H3,(H,12,13)

InChI Key

BFGDGVDAPITUSO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=CNC(=O)C2=CC=C1

Origin of Product

United States

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